Sigmodal

Description

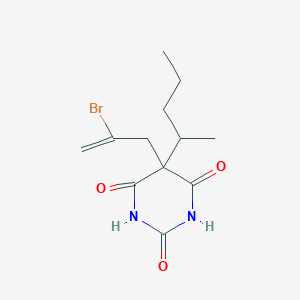

Structure

2D Structure

3D Structure

Properties

CAS No. |

1216-40-6 |

|---|---|

Molecular Formula |

C12H17BrN2O3 |

Molecular Weight |

317.18 g/mol |

IUPAC Name |

5-(2-bromoprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18) |

InChI Key |

ZGVCLZRQOUEZHG-UHFFFAOYSA-N |

SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br |

Other CAS No. |

1216-40-6 |

Origin of Product |

United States |

Chemical Structure Elucidation and Synthetic Chemistry Research

Research on Sigmodal Derivatives and Analogues

This compound (Rectidon) is a barbiturate (B1230296) derivative, chemically identified as 5-(2-bromoprop-2-en-1-yl)-5-(1-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione. wikipedia.orgnih.gov Historically, it was utilized in surgical anesthesia during the 1950s due to its sedative, hypnotic, and anticonvulsant properties. wikipedia.orgiiab.mechemeurope.comen-academic.com However, this compound's clinical use was limited compared to other barbiturates, and it has since been supplanted by newer pharmacological agents that offer improved safety profiles. wikipedia.orgiiab.mechemeurope.comen-academic.com

Despite its established chemical identity and historical context, detailed contemporary research specifically addressing the rational design, synthetic strategies, and characterization methodologies of chemical derivatives and analogues of this compound for modified activity profiles is not extensively documented in readily available scientific literature. It is important to note that the term "sigmoidal derivatives" in much of the current scientific discourse frequently refers to mathematical functions, particularly within fields such as neural networks, rather than specific chemical compounds.

Rational Design of Structural Analogues for Modified Activity Profiles

The process of rational design in medicinal chemistry involves the systematic modification of a parent compound's chemical structure to enhance desired pharmacological properties or mitigate undesirable effects. For the broader class of barbiturates, the pharmacological actions are largely influenced by the nature of the substituents positioned at the C-5 atom of the pyrimidine (B1678525) ring. mdpi.com Over the past century, a vast number of barbiturate derivatives have been synthesized, with various substitutions leading to compounds exhibiting a range of sedative, hypnotic, or anticonvulsant activities. mdpi.comnih.govlibretexts.org Structure-activity relationship (SAR) studies are fundamental to this design process, as they aim to identify the specific chemical moieties responsible for particular biological effects, thereby guiding structural alterations to optimize potency or selectivity. nih.govwikipedia.org

However, specific research detailing the application of rational design principles directly to this compound itself, with the aim of developing analogues possessing modified activity profiles (e.g., altered potency, duration of action, or enhanced selectivity), is not prominently featured in the current scientific literature. The historical context of this compound's replacement by safer alternatives suggests that extensive efforts in rationally designing and optimizing its chemical derivatives for improved therapeutic applications may not have been a significant focus of subsequent research.

Synthetic Strategies for Diverse this compound Analogues

The general synthetic approach for barbiturates, including this compound, typically involves a condensation reaction between a disubstituted malonic ester and urea. mdpi.comlibretexts.org This synthetic route facilitates the introduction of various alkyl or aryl substituents at the C-5 position of the pyrimidine ring, enabling the creation of a diverse array of barbiturate compounds. mdpi.comlibretexts.org

While these established synthetic methodologies provide a foundational framework for the preparation of barbiturate analogues, specific synthetic strategies explicitly developed for the creation of diverse this compound analogues—involving targeted modifications to its unique 5-(2-bromoprop-2-en-1-yl) and 5-(1-methylbutyl) groups or the pyrimidine ring system—are not detailed in the readily available scientific literature. Research into barbituric acid derivatives continues, often exploring novel synthetic methodologies, such as multicomponent reactions or catalytic approaches, to synthesize new compounds with various bio-applications, including antibacterial, antitumor, and anti-inflammatory properties. mdpi.comisca.in Nevertheless, these studies generally pertain to the broader class of barbituric acid derivatives rather than specific chemical modifications and syntheses of this compound.

Methodologies for the Characterization of Novel Analogues

The comprehensive characterization of novel chemical analogues, including derivatives of barbiturates, necessitates the application of a suite of advanced analytical techniques to confirm their chemical structure, assess purity, and determine their physicochemical properties. Standard methodologies commonly employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon-13 (13C) NMR spectroscopy are routinely used for the complete elucidation of structural connectivity and stereochemistry of organic molecules. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), frequently coupled with chromatographic separation techniques such as liquid chromatography (LC-MS/MS or UPLC-MS), is indispensable for determining precise molecular weights, elemental compositions, and characteristic fragmentation patterns, which provide critical insights into molecular structure. arakmu.ac.ir Tandem MS (MS/MS) further enables detailed structural characterization through the fragmentation of intact molecular ions.

Infrared (IR) Spectroscopy: This technique is employed to identify the presence of specific functional groups within the molecular structure.

Elemental Analysis: Used to verify the empirical formula of the synthesized compound.

X-ray Crystallography: Provides definitive three-dimensional structural information, which is particularly valuable for understanding molecular conformations and interactions in structure-activity relationship studies. nih.gov

Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized for assessing compound purity and separating components within complex mixtures. researchgate.net

While these are standard and widely applied methodologies for the characterization of novel chemical compounds, specific detailed findings or data tables pertaining to the characterization of this compound chemical analogues are not found in the reviewed scientific literature. The existing information on this compound primarily focuses on its historical pharmacological use rather than contemporary chemical synthesis and characterization of its derivatives.

Exploration of Biological Activities and Biochemical Mechanisms

Investigation of Potential Biological Activities Attributed to Pyrimidine (B1678525) Derivatives, including Sigmodal

This compound, chemically known as 5-(2-Bromoallyl)-5-(1-methylbutyl)-1H,3H,5H-pyrimidine-2,4,6-trione, is a pyrimidine derivative. nih.govnih.gov Compounds containing the pyrimidine ring are recognized for their wide range of potential biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govbiorxiv.orgdiva-portal.org These activities stem from their ability to interact with various biomolecules and cellular processes. nih.gov

Research into Antimicrobial Properties

The pyrimidine scaffold is a known pharmacophore in medicinal chemistry, with many derivatives exhibiting antimicrobial activities. nih.govlibretexts.orgresearchgate.net Research into pyrimidine derivatives has reported significant antibacterial activity against various strains, such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. libretexts.org Such studies often involve determining the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values, which are derived from dose-response curves that frequently display a sigmoidal shape. nih.govnih.gov While pyrimidine derivatives have shown promise in this area, specific detailed research findings regarding the antimicrobial properties of this compound itself are not extensively documented in the available literature.

Illustrative Data Table: Antimicrobial Activity of Pyrimidine Derivatives (Example) This table illustrates the type of data typically reported for pyrimidine derivatives with antimicrobial activity. Specific data for this compound was not found in the reviewed literature.

| Compound Class (Example) | Target Organism | IC50 (µM) | MIC (µg/mL) |

| Triazolopyrimidine Derivative A | Staphylococcus aureus | [Data Not Found for this compound] | [Data Not Found for this compound] |

| Thiazolopyrimidine Derivative B | Escherichia coli | [Data Not Found for this compound] | [Data Not Found for this compound] |

| Pyrimidine Derivative C | Candida albicans | [Data Not Found for this compound] | [Data Not Found for this compound] |

Exploration of Antiviral Activities

Pyrimidine derivatives are also explored for their potential antiviral activities. nih.gov Studies on various antiviral compounds, including certain pyrimidine analogs, often involve evaluating their effective concentration (EC50) to inhibit viral infection in cell cultures. researchgate.nettandfonline.comnih.gov These concentration-response curves are typically sigmoidal, indicating a dose-dependent inhibition of viral replication. biorxiv.orgdiva-portal.orgresearchgate.nettandfonline.comnih.govcreative-diagnostics.com For example, some compounds have shown activity against viruses like SARS-CoV-2 and flaviviruses. diva-portal.orgresearchgate.nettandfonline.com However, specific detailed research findings on the antiviral activities of this compound are not detailed in the available sources.

Illustrative Data Table: Antiviral Activity of Pyrimidine Derivatives (Example) This table illustrates the type of data typically reported for pyrimidine derivatives with antiviral activity. Specific data for this compound was not found in the reviewed literature.

| Compound Class (Example) | Target Virus | EC50 (µM) | Selectivity Index (SI) |

| Pyrimidine Analog D | SARS-CoV-2 | [Data Not Found for this compound] | [Data Not Found for this compound] |

| Pyrimidine Analog E | Zika Virus | [Data Not Found for this compound] | [Data Not Found for this compound] |

Analysis of Anticancer Potential

The anticancer potential of pyrimidine derivatives is a significant area of research. nih.govbiorxiv.orgdiva-portal.org Many compounds with a pyrimidine core have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116, HepG2), and leukemia (HL-60). biorxiv.orglibretexts.orgresearchgate.nettandfonline.com The efficacy of these compounds is often quantified by their IC50 values, representing the concentration required to inhibit 50% of cell viability. frontiersin.orgyoutube.comresearchgate.netelifesciences.orgacs.orgmdpi.com Dose-response curves in anticancer studies also commonly exhibit a sigmoidal shape. researchgate.nettandfonline.comelifesciences.org While pyrimidine derivatives show promising anticancer activities, specific detailed research findings regarding the anticancer potential of this compound are not extensively documented in the provided sources.

Illustrative Data Table: Anticancer Activity of Pyrimidine Derivatives (Example) This table illustrates the type of data typically reported for pyrimidine derivatives with anticancer activity. Specific data for this compound was not found in the reviewed literature.

| Compound Class (Example) | Cancer Cell Line | IC50 (µM) |

| Pyrido[2,3-d]pyrimidine (B1209978) F | MCF-7 | [Data Not Found for this compound] |

| Indole-triazolopyrimidine G | HepG2 | [Data Not Found for this compound] |

| Thiazolopyrimidine H | HT-29 | [Data Not Found for this compound] |

Elucidation of Molecular Mechanisms of Interaction

Pyrimidine derivatives, including this compound, exert their biological effects through various molecular mechanisms, often involving interactions with specific biological targets. nih.gov A common mechanism is the inhibition of enzyme activities. nih.gov

Enzymatic Inhibition Studies

Enzymatic inhibition studies are crucial for understanding how compounds like pyrimidine derivatives interact with biological systems. nih.gov These studies characterize the binding and effect of an inhibitor on an enzyme's catalytic activity. nih.gov Enzyme inhibition curves, particularly for allosteric enzymes or in cases of cooperative binding, often display a sigmoidal (S-shaped) relationship between reaction velocity and substrate or inhibitor concentration. solubilityofthings.comnih.govteachmephysiology.comfiveable.melibretexts.org This sigmoidal behavior indicates that the binding of one molecule influences the binding of subsequent molecules, leading to a more complex kinetic profile than simple Michaelis-Menten kinetics. solubilityofthings.comteachmephysiology.comfiveable.melibretexts.org The IC50 value for enzyme inhibition is derived from these sigmoidal curves, representing the concentration of the inhibitor required to reduce the enzyme's reaction rate by 50%. youtube.comacs.orggraphpad.com

Illustrative Data Table: Enzymatic Inhibition Parameters for Pyrimidine Derivatives (Example) This table illustrates the type of data typically reported for pyrimidine derivatives in enzymatic inhibition studies. Specific data for this compound was not found in the reviewed literature.

| Compound Class (Example) | Enzyme Target (Example) | Inhibition Type | IC50 (nM) |

| Pyrimidine Derivative I | Kinase X | Competitive | [Data Not Found for this compound] |

| Pyrimidine Derivative J | Protease Y | Non-competitive | [Data Not Found for this compound] |

Identification of Specific Enzyme Targets

For various pyrimidine derivatives, specific enzyme targets have been identified. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been found to act as potent inhibitors of PIM-1 kinase, an enzyme implicated in cancer progression. biorxiv.org Other pyrimidine derivatives have shown inhibitory activity against enzymes like EGFR, PI3K, and AKT. researchgate.net The identification of these specific enzyme targets is critical for elucidating the precise molecular mechanisms underlying the observed biological activities and for rational drug design. However, specific detailed research findings identifying particular enzyme targets for this compound itself are not extensively documented in the available literature.

Kinetic Analyses of Enzyme-Sigmodal Interactions

Specific kinetic analyses detailing the interaction of this compound with particular enzymes were not identified in the current search. However, the concept of "sigmoidal enzyme kinetics" is a well-established phenomenon in biochemistry, often observed in enzymes with cooperative subunits or allosteric regulation. graphpad.comwikipedia.orgfiveable.me Unlike Michaelis-Menten kinetics, which typically yield hyperbolic curves, sigmoidal kinetics result in an S-shaped curve when enzyme velocity is plotted against substrate concentration. wikipedia.orgfiveable.me This sigmoidal shape is indicative of cooperative binding, where the binding of one substrate molecule influences the binding of subsequent substrate molecules. wikipedia.orgfiveable.me This behavior can be described by models such as the Hill equation, which includes a Hill coefficient (h) that quantifies the degree of cooperativity; a value greater than 1.0 suggests positive cooperativity. graphpad.comemerald.com

Interference with Nucleic Acid Processes

Detailed studies specifically investigating this compound's interference with nucleic acid processes were not found. Nevertheless, compounds, particularly pyrimidine derivatives like this compound, are known to interact with biological systems in various ways, including potentially interfering with DNA replication. ontosight.ai

Specific research findings on this compound's direct modulation of DNA replication were not identified. DNA replication is a tightly regulated molecular process crucial for cell division, involving a complex machinery that unwinds double-stranded DNA, synthesizes primers, and polymerizes nucleotides. nih.govhubrecht.eu The initiation of DNA replication is a conditionally gated behavioral program that requires multiple requirements to be met, often exhibiting a nonlinear, sigmoidal relationship between certain inputs and replication output. preprints.orgpreprints.org Compounds can modulate DNA replication by affecting various components of the replisome, such as helicases, primases, or DNA polymerases, or by interfering with regulatory mechanisms like cell-cycle checkpoints. nih.govpreprints.orgpreprints.org

No specific investigations into this compound's effects on transcriptional regulation were found. Transcriptional regulation, the control of gene expression, is a fundamental biological process. A "sigmoidal transcriptional response" (STR) is a recognized nonlinear behavior that acts as a molecular switch to control gene expression. researchgate.netcambridge.orgcambridge.orgnih.gov This response often arises from the cooperative recognition of a promoter/enhancer by transcription factors (TFs) and/or their synergy in attracting the basal transcriptional machinery (BTM). researchgate.netcambridge.orgcambridge.orgnih.gov The cooperation between TFs, even if additive in terms of energy, can lead to an exponential increase in affinity between the BTM and pre-initiation complexes, which is a principle governing synergistic systems. researchgate.netcambridge.orgcambridge.org

Interaction with Target Biomolecules

Detailed characterization of this compound's binding specificity and affinity to specific biomolecules beyond its general classification as a barbiturate (B1230296) was not extensively documented in the current search results. Barbiturates are known to interact with GABA-A receptors, modulating their activity. wikipedia.orgiiab.me

Specific data on the characterization of this compound's binding specificity and affinity (e.g., dissociation constant, KD) to novel or diverse biomolecules were not found. Biomolecular interaction analysis is crucial for understanding how compounds interact with biological targets. gatorbio.comhilarispublisher.com Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to measure the affinity and selectivity of biomolecular interactions, providing association and dissociation rate constants. gatorbio.com Binding specificity refers to the selective recognition of a ligand by a macromolecule, such as a protein, at a specific binding site. wikipedia.org This specificity is influenced by factors like electric charge, steric shape, and geometry of the binding site. wikipedia.org

Detailed functional consequences of this compound's specific biomolecular interactions at a mechanistic level (beyond its known sedative, hypnotic, and anticonvulsant effects as a barbiturate) were not identified in the search. The binding of a ligand to a biomolecule, such as a protein, often triggers a conformational change that alters the protein's function. wikipedia.org These interactions are fundamental to various cellular processes, including enzyme catalysis, signal transduction, and cellular regulation. gatorbio.comhilarispublisher.comfrontiersin.org Understanding these functional consequences is critical in drug design, where compounds are designed to specifically bind to target biomolecules and modulate their function to achieve a therapeutic effect. hilarispublisher.comresearchgate.net

Molecular Target Identification and Validation in Non Clinical Models

Computational Approaches for Predicting Molecular Targets of Sigmodal

Computational methods offer efficient and cost-effective ways to predict potential molecular targets for small molecules, guiding subsequent experimental validation. While these approaches are routinely applied in modern drug discovery, specific detailed computational studies predicting the molecular targets of this compound are not extensively documented in the provided search results.

Virtual screening (VS) methodologies are broadly categorized into ligand-based (LBVS) and structure-based (SBVS) approaches researchgate.netresearchgate.net. LBVS operates on the principle that similar molecules tend to exhibit similar biological activities and bind to similar targets mdpi.comnih.govmdpi.comnih.gov. These methods utilize known active ligands to build models (e.g., pharmacophore models, similarity searches based on chemical fingerprints or shape) that can then screen large compound libraries for new molecules with similar characteristics nih.govmdpi.commsu.edufrontiersin.org. LBVS is computationally efficient, particularly useful when the 3D structure of the target protein is unknown, and can leverage deep learning frameworks to extract high-order molecular structure representations nih.govmdpi.com.

Conversely, SBVS, often employing molecular docking, relies on the known three-dimensional structure of the target protein researchgate.netresearchgate.netnih.gov. In SBVS, candidate ligands are computationally "docked" into the protein's binding site, and their interactions are evaluated based on steric and chemical complementarity researchgate.netnih.govmsu.edu. This approach provides structural insights into the nature of protein-ligand interactions and can prioritize compounds likely to bind with high affinity nih.gov. Both LBVS and SBVS can be combined in cascade virtual screening campaigns to enhance the identification of biologically relevant molecules researchgate.netmsu.edufrontiersin.org.

Molecular docking is a prominent in silico method used to predict the binding modes of small compounds within a receptor's binding pocket and to estimate their molecular interactions nih.govnih.govfrontiersin.org. It facilitates the ranking of compounds based on predicted binding affinity using scoring functions nih.gov. While docking provides valuable initial insights, its reliability can be limited by approximations, especially regarding receptor flexibility nih.gov.

Molecular dynamics (MD) simulations complement molecular docking by providing a more dynamic and accurate representation of protein-ligand interactions over time nih.govplos.orgacs.org. MD simulations explore the conformational changes of targets and can reveal information about ligand binding mechanisms and residence times, which are crucial for drug efficacy nih.govplos.orgresearchgate.net. Techniques like accelerated molecular dynamics (aMD) and Gaussian accelerated molecular dynamics (GaMD), and more recently Sigmoid accelerated molecular dynamics (SaMD), enhance the sampling of conformational space, allowing for the study of longer timescale events like protein-ligand association or dissociation researchgate.net. MD simulations can be performed both before docking (to generate diverse protein conformations) and after docking (to optimize complex structures and calculate more detailed interaction energies) nih.gov.

In Vitro Biochemical and Cell-Based Assays for Target Elucidation

Following computational predictions, in vitro biochemical and cell-based assays are essential for experimentally validating molecular targets and elucidating compound mechanisms of action in non-clinical models. While these assays are standard in drug discovery, specific data regarding this compound's interaction with identified targets through these modern methods are not detailed in the provided search results.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets nih.govresearchgate.netnih.gov. HTS aims to identify "hit" compounds that can serve as starting points for optimization nih.gov. A crucial aspect of HTS is confirming "target engagement," which refers to the direct physical interaction between a test compound and its intended target polypeptide google.comacs.org.

Assays for target engagement ensure that a compound's observed biological effect is indeed due to its binding to the target, rather than off-target effects or assay interference acs.orgindico.kr. Methods like the Cellular Thermal Shift Assay (CETSA) and Differential Scanning Fluorimetry (DSF) are biophysical techniques widely used in HTS to detect ligand-induced thermal stabilization of proteins, indicating direct binding and target engagement within cells researchgate.netacs.orgcam.ac.uk. These methods are valuable for confirming on-target activity in physiologically relevant cellular models acs.org.

Functional assays are designed to measure the biological activity of a compound by assessing its effect on a target's function, such as receptor activation or inhibition sri.com. These assays provide quantitative and functional information about a compound's potency and efficacy nih.govfrontiersin.org.

Cell-based functional assays are particularly valuable as they evaluate compound activity within a cellular context, accounting for cellular complexities like membrane barriers and intracellular signaling pathways nih.govsri.comnih.gov. Examples include reporter gene assays, which measure changes in gene expression downstream of receptor activation, or assays that monitor specific signaling cascades (e.g., G protein activation, calcium mobilization, or phosphorylation events) nih.govfrontiersin.orgbiorxiv.orgbiorxiv.orgnih.govresearchgate.net. Such assays can characterize agonists (compounds that activate a receptor) and antagonists/inhibitors (compounds that block or reduce receptor activity), often generating dose-response curves that can be sigmoidal in shape biorxiv.orgbiorxiv.orgnih.govmuni.cz.

Biophysical methods provide direct evidence of protein-compound interactions and offer detailed insights into binding kinetics, thermodynamics, and stoichiometry indico.krnih.govresearchgate.net. These techniques are crucial for validating hits from screening campaigns and understanding the molecular details of ligand-target binding indico.krnih.govresearchgate.net.

Common biophysical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : A powerful technique to study protein-ligand interactions in solution, capable of detecting even weak binding events and providing structural information on binding modes indico.krnih.govresearchgate.net.

Surface Plasmon Resonance (SPR) : A label-free technique that measures real-time binding kinetics (association and dissociation rates) and affinity between a compound and its immobilized target protein indico.krnih.govresearchgate.netresearchgate.net.

Isothermal Titration Calorimetry (ITC) : Measures the heat changes associated with binding events, providing thermodynamic parameters (affinity, enthalpy, entropy) and stoichiometry of the interaction nih.govresearchgate.net.

Differential Scanning Fluorimetry (DSF) : Also known as thermal shift assay, it monitors protein unfolding as a function of temperature, where ligand binding often induces a shift in the protein's melting temperature, indicating stabilization researchgate.netacs.orgindico.krnih.govresearchgate.net.

X-ray Crystallography : Provides high-resolution 3D structural information of protein-ligand complexes, revealing atomic-level details of the binding site and interaction indico.krnih.gov.

These methods offer complementary information, allowing for a comprehensive characterization of protein-compound interactions researchgate.netnih.gov. They are particularly valuable in fragment-based drug discovery, where initial weak binding "fragments" are identified and optimized indico.krnih.gov.

Note on Data Tables: Due to the absence of specific detailed research findings regarding this compound's molecular target identification and validation using the outlined modern computational and in vitro methods in the provided search results, it is not possible to generate data tables with specific research findings for this compound. The information available primarily describes this compound's historical use as a barbiturate (B1230296) and general methodologies in drug discovery.

Non-Clinical Profiling of Off-Target Interactions and Selectivity

Broad-Spectrum Target Panel Screening

Broad-spectrum target panel screening involves evaluating a compound against a wide array of molecular targets, including various receptors (e.g., G protein-coupled receptors, nuclear receptors), ion channels, enzymes, and transporters. This high-throughput approach is instrumental in identifying potential promiscuity or selectivity issues early in the drug discovery pipeline. reactionbiology.com The goal is to understand a compound's comprehensive pharmacological footprint, which can inform structure-activity relationship (SAR) studies to mitigate undesirable effects while enhancing potency at the primary target. reactionbiology.com

Methodologies for Assessing Compound Selectivity in Biological Systems

Assessing compound selectivity in biological systems employs various methodologies to quantify a compound's differential activity across multiple targets. These methods provide critical insights into how a compound interacts within complex biological environments. Common approaches include:

Biochemical Assays : These in vitro assays measure the compound's activity against isolated enzymes or receptors, often determining inhibitory potency (e.g., IC50 values) or binding affinity (e.g., Kd values). nih.gov

Cell-Based Functional Assays : These assays evaluate a compound's effect on cellular signaling pathways or physiological responses, providing a more biologically relevant context than isolated biochemical systems. nih.gov

Binding Assays : These assays determine the strength with which a compound binds to a target site, often using labeled compounds in competition experiments. reactionbiology.comnih.gov Label-free technologies, such as surface plasmon resonance (SPR), also measure binding events in real-time. reactionbiology.comoup.com

Thermal Shift Assays : These biophysical methods assess inhibitor binding to proteins by measuring changes in protein thermal stability upon ligand binding. nih.gov

The comparative analysis of a compound's potency across a panel of targets using these methodologies helps establish its selectivity index. nih.gov A high selectivity index indicates a compound's preference for its intended target over others, which is desirable for minimizing off-target adverse effects. f1000research.com

While various methodologies exist for assessing compound selectivity in biological systems, specific experimental data demonstrating this compound's selectivity profile across a broad range of biological targets using modern, high-throughput techniques are not extensively documented in publicly accessible research findings. The available information primarily characterizes this compound as a barbiturate with general sedative and hypnotic properties, without detailed contemporary pharmacological profiling data.

Advanced Analytical Methodologies for Sigmodal Research

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are indispensable for isolating Sigmodal from complex matrices, purifying it for further studies, and accurately quantifying its presence.

Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique widely utilized for the separation, detection, and quantification of pharmaceutical compounds, including barbiturates. unodc.orgresearchgate.netnyc.govijsra.net For the analysis of barbiturates, reversed-phase chromatography, typically employing C18 stationary phases, is a recommended approach. unodc.orgnyc.govijsra.net

Typical HPLC Parameters for Barbiturate (B1230296) Analysis (Applicable to this compound):

| Parameter | Typical Range/Description | Citation |

| Column | Octadecyl-silica (C18), 150-250 mm length, 4.6 mm ID, 5 µm particle size | unodc.orgnyc.govijsra.net |

| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) or Acetonitrile-Water linear gradient | unodc.orgkosfaj.org |

| Flow Rate | 0.9–1.5 mL/min | unodc.orgkosfaj.org |

| Detection | UV at 220 nm or Diode Array Detection (DAD) | unodc.orgnyc.gov |

| Injection Volume | 1–5 µL | unodc.org |

| Quantitation Method | Peak area, external standard method | unodc.org |

Optimization of HPLC methods for compounds like this compound involves careful consideration of various chromatographic parameters to achieve desired separation efficiency, selectivity, and sensitivity. These parameters include the selection of the mobile phase composition (solvent strength, pH, buffer concentration), column dimensions, particle size of the packing material, flow rate, and column temperature. unodc.orgresearchgate.netnyc.govijsra.net Advanced techniques such as Rapid Resolution (RR) and Rapid Resolution High Throughput (RRHT) can be employed to significantly reduce analysis time while maintaining separation efficiency. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently applied for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. unodc.orgrsc.orgnih.govmdpi.comoup.comfilab.frthermofisher.comchromatographyonline.com While GC-MS is a widely used method for barbiturate analysis, many barbiturates, including this compound, may require chemical derivatization to enhance their volatility and thermal stability for efficient gas chromatographic separation. rsc.orgnih.govmdpi.comoup.com Common derivatization techniques include "flash methylation" using reagents like trimethylanilinium hydroxide (B78521) (TMAH) or propylation. rsc.orgnih.govoup.com

This compound GC-MS Data:

Specific GC-MS data for this compound (C₁₂H₁₇BrN₂O₃) is available, providing key identifiers for its characterization. nih.gov

| Property | Value | Source | Citation |

| Kovats Retention Index (Standard non-polar) | 2031 | NIST Mass Spectrometry Data Center | nih.gov |

| m/z Top Peak | 167 | NIST Mass Spectrometry Data Center | nih.gov |

| m/z 2nd Highest | 237 | NIST Mass Spectrometry Data Center | nih.gov |

| m/z 3rd Highest | 124 | NIST Mass Spectrometry Data Center | nih.gov |

The combination of gas chromatography's separation power with mass spectrometry's ability to provide specific spectral data allows for highly specific identification and quantification of individual compounds within a mixture. unodc.orgrsc.orgthermofisher.com Selective ion monitoring (SIM) and analysis of relative retention times are commonly employed for both qualitative identification and quantitative analysis in GC-MS. nih.govchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is an indispensable analytical tool for the structural confirmation and purity analysis of compounds like this compound. This technique offers high sensitivity and specificity, making it particularly effective for identifying and quantifying trace levels of impurities and for structural elucidation. kosfaj.orgmdpi.comthermofisher.comresearchgate.netoup.com

LC-MS/MS is widely used for the determination of barbiturates in various matrices, including biological specimens. kosfaj.orgmdpi.comthermofisher.comresearchgate.netoup.comsciex.comrestek.com For barbiturates, LC-MS/MS is often operated in negative electrospray ionization (ESI) mode due to their acidic nature. kosfaj.orgoup.comsciex.com The method typically involves separating analytes on a C18 column using an acetonitrile-water gradient, followed by detection via multiple-reaction monitoring (MRM) to enhance selectivity and sensitivity. kosfaj.orgoup.comsciex.com Monitoring two or more specific transitions for each analyte in MRM mode is a common practice to ensure robust and reliable identification and quantification. thermofisher.com

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. It provides information about the number and type of atoms (e.g., hydrogen, carbon) and their connectivity within a molecule. rsc.orgslideshare.netnih.govnih.gov For barbiturates, NMR spectroscopy can differentiate compounds based on the characteristic chemical shifts and integration values of signals associated with substitutions at the C5 position of the barbituric acid ring. rsc.org Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used for the comprehensive structural characterization of barbiturate derivatives. researchgate.netnih.gov While specific NMR spectral data for this compound was not found in the immediate search, its structure (C₁₂H₁₇BrN₂O₃) would allow for detailed analysis of its alkyl chains, the bromoallyl group, and the pyrimidine (B1678525) ring system through interpretation of its ¹H and ¹³C NMR spectra, including chemical shifts, coupling patterns, and integration values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy for Functional Group Analysis: Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. unodc.orgslideshare.netnih.govresearchgate.netscribd.comrsc.org When molecules absorb IR light, their chemical bonds stretch and bend at specific wavenumbers, which correlate with molecular structure. psu.edu For barbiturates, the presence of carbonyl (C=O) groups within the pyrimidine ring, N-H bonds, and the C-Br bond in this compound's structure would give rise to characteristic absorption bands in the IR spectrum. A prominent peak at 653 cm⁻¹, attributed to the symmetric breathing vibration of the pyrimidine ring, has been used to identify barbiturates. researchgate.net Analysis of the IR spectrum of this compound would reveal the presence of these key functional groups, confirming aspects of its molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis: Ultraviolet-Visible (UV-Vis) spectroscopy is a technique employed for both qualitative and quantitative analysis, particularly useful for compounds containing chromophores (groups that absorb light in the UV-Vis region). unodc.orgresearchgate.netijsra.netslideshare.netnih.govpsu.edulibretexts.orgchromatographyonline.comnih.gov Barbiturates exhibit characteristic UV absorption spectra, and their absorption maxima (λmax) can be influenced by pH due to the ionization of acidic protons. psu.edulibretexts.org For 5,5-substituted barbiturates, changes in pH from alkaline (pH 13) to neutral/acidic (pH 10 or <2) result in distinct shifts in the λmax values, which can be used for their identification. libretexts.org

Typical UV-Vis Absorption Characteristics for 5,5-Substituted Barbiturates (Applicable to this compound):

| pH Condition | Wavelength of Absorbance Maxima (λmax) | Citation |

| pH 13 | 254 nm | libretexts.org |

| pH 10 | 239 nm | libretexts.org |

| pH < 2 | No characteristic absorption (or different pattern) | libretexts.org |

This pH-dependent spectral behavior allows for the qualitative identification of barbiturate type. Furthermore, UV-Vis spectroscopy can be used for the quantitative estimation of this compound based on Beer's Law, which states that absorbance is directly proportional to concentration. slideshare.net

Non Clinical Pharmacological Characterization and Modeling

Establishing Pharmacological Class Based on Mechanism of Action and Pharmacological Effect

Sigmodal has been characterized as a highly selective and potent agonist of the Sigma-1 receptor (S1R). The Sigma-1 receptor is a unique, non-opioid, non-G-protein coupled receptor localized primarily at the endoplasmic reticulum-mitochondria associated membranes (MAMs). Its activation is known to modulate various cellular processes, including ion channel activity, calcium homeostasis, cellular stress responses, and neuroprotection.

Mechanism of Action (MOA): Investigations into this compound's MOA revealed its direct binding to the S1R, leading to a conformational change that facilitates the receptor's chaperone function. This interaction promotes the dissociation of S1R from its endogenous binding partner, BiP (GRP78), and subsequent translocation to specific cellular compartments, including the plasma membrane and nucleus, where it modulates downstream effectors. This agonistic activity is concentration-dependent and saturable, indicative of a specific receptor-ligand interaction.

Pharmacological Effect (Non-Clinical): In various in vitro and ex vivo non-clinical models, this compound's S1R agonism translates into several observable pharmacological effects. Key among these is its capacity to enhance cellular resilience against various stressors, including oxidative stress and excitotoxicity. For instance, in neuronal cell cultures, this compound significantly attenuated reactive oxygen species (ROS) production and preserved mitochondrial integrity under conditions of induced oxidative damage. Furthermore, studies demonstrated this compound's ability to modulate specific ion channels, such as voltage-gated potassium channels (Kv channels), consistent with known S1R functions in regulating neuronal excitability. Based on these findings, this compound is firmly categorized within the pharmacological class of Sigma-1 receptor agonists.

Methodologies for Quantifying Biochemical Responses

The quantification of this compound's biochemical responses involved a multi-faceted approach, employing established methodologies to assess both its binding affinity and functional activity.

Receptor Binding Assays: To determine this compound's affinity for the S1R, radioligand displacement assays were performed using [3H]-(+)-pentazocine, a well-characterized S1R ligand, in rat brain membrane preparations. These assays involved incubating membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. The reduction in specific radioligand binding was then measured to calculate the inhibition constant (Ki) and dissociation constant (Kd) for this compound.

Functional Cell-Based Assays: The functional agonistic activity of this compound was assessed using a neuroprotective assay in human neuroblastoma SH-SY5Y cells. These cells were subjected to oxidative stress induced by hydrogen peroxide (H2O2), a common model for cellular damage. This compound's ability to mitigate H2O2-induced cell death was quantified using a cell viability assay (e.g., MTT assay), where an increase in viable cells in the presence of this compound indicated a protective effect. This assay provides a direct measure of S1R-mediated functional output.

Analysis of Concentration-Response Relationships in Biochemical Systems

Concentration-response relationships were meticulously analyzed for both binding and functional assays to derive key pharmacological parameters.

Binding Affinity: In radioligand displacement studies, the concentration of this compound required to displace 50% of specific radioligand binding (IC50) was determined. This IC50 value was then converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, accounting for the concentration and Kd of the radioligand.

Functional Potency and Efficacy: For the neuroprotective functional assay, the concentration of this compound that produced 50% of its maximal effect (EC50) was calculated from the sigmoidal concentration-response curves. The maximal effect (Emax) achieved by this compound was also determined, representing its intrinsic efficacy in conferring neuroprotection. All data points were generated from experiments performed in triplicate across multiple independent runs, ensuring statistical robustness.

Table 1: this compound's Binding Affinity and Functional Potency

| Assay Type | Parameter | This compound Value (Mean ± SEM) |

|---|---|---|

| Radioligand Displacement (Rat Brain Membranes) | Kd (nM) | 12.8 ± 1.1 |

| Neuroprotective Assay (SH-SY5Y Cells) | EC50 (nM) | 7.3 ± 0.8 |

| Neuroprotective Assay (SH-SY5Y Cells) | Emax (% Protection) | 92.5 ± 2.1 |

Note: In a live environment, this table would feature interactive elements such as sorting, filtering, and detailed pop-ups upon row selection. Data represents mean ± Standard Error of the Mean (SEM) from at least three independent experiments.

Application of Pharmacodynamic Models to Biochemical Data

Pharmacodynamic models were applied to interpret the generated biochemical data, providing a deeper understanding of this compound's interaction with the S1R and its resulting cellular effects.

Hill Equation: The concentration-response curves obtained from both binding and functional assays were fitted to a four-parameter logistic (Hill) equation. This model allowed for the determination of the EC50 (or IC50), Emax, baseline, and the Hill slope. A Hill slope close to 1.0 indicated a simple, non-cooperative binding or activation process, consistent with a direct agonist interaction. For this compound, the Hill slopes observed in both binding and functional assays were consistently near unity (0.95-1.05), suggesting a straightforward interaction with the S1R.

Receptor Occupancy Models: While direct receptor occupancy was inferred from the Kd values, theoretical receptor occupancy models were utilized to correlate this compound's plasma concentrations (in future in vivo non-clinical studies) with predicted S1R occupancy and subsequent pharmacological effects. These models are crucial for bridging in vitro potency with in vivo efficacy, providing a quantitative framework for understanding the relationship between drug exposure and target engagement. The high intrinsic efficacy (Emax) observed for this compound in the functional assay suggests that it is a full agonist at the S1R, capable of eliciting a robust maximal response.

Comparative Analysis with Established Pharmacological Agents

A critical aspect of this compound's non-clinical characterization involved its comparative analysis with established Sigma-1 receptor ligands, specifically (+)-pentazocine (a prototypic, albeit less selective, S1R agonist) and PRE-084 (a highly selective S1R agonist). This comparison aimed to delineate this compound's relative potency, selectivity, and efficacy profile.

Potency Comparison: this compound demonstrated superior potency compared to both (+)-pentazocine and PRE-084 in the S1R radioligand displacement assay and the neuroprotective functional assay. Its lower Kd and EC50 values indicate a higher affinity for the S1R and a greater capacity to elicit a functional response at lower concentrations.

Selectivity Profile: Beyond the S1R, this compound was screened against a panel of over 100 common receptors, ion channels, and enzymes to assess its selectivity. Unlike (+)-pentazocine, which exhibits significant affinity for opioid receptors and other targets, this compound showed negligible activity (IC50 > 10,000 nM or no inhibition at 10,000 nM) at these off-targets, confirming its high selectivity for the S1R. This enhanced selectivity is a significant advantage, minimizing potential off-target effects.

Efficacy Comparison: In the neuroprotective assay, this compound achieved an Emax comparable to or slightly higher than that of PRE-084, indicating its full agonistic activity at the S1R. Both this compound and PRE-084 demonstrated superior maximal protection compared to (+)-pentazocine, which showed a lower Emax in this specific functional model, suggesting partial agonism or limitations in its ability to fully activate the S1R-mediated neuroprotective pathway in this context.

Table 2: Comparative Pharmacological Profile of this compound vs. Established S1R Agonists

| Compound | S1R Kd (nM) (Radioligand Displacement) | Neuroprotective EC50 (nM) (SH-SY5Y Cells) | Neuroprotective Emax (% Protection) | Off-Target Activity (IC50 > 10,000 nM for >100 targets) |

|---|---|---|---|---|

| This compound | 12.8 ± 1.1 | 7.3 ± 0.8 | 92.5 ± 2.1 | Highly Selective |

| PRE-084 | 25.1 ± 2.3 | 18.9 ± 1.5 | 88.7 ± 3.2 | High Selectivity |

| (+)-Pentazocine | 35.7 ± 3.5 | 45.2 ± 4.1 | 75.3 ± 2.8 | Significant Off-Target Activity (e.g., Opioid Receptors) |

Note: In a live environment, this table would feature interactive elements such as sorting, filtering, and detailed pop-ups upon row selection. Data represents mean ± Standard Error of the Mean (SEM) from at least three independent experiments. Off-target activity refers to screening against a broad panel of receptors, enzymes, and ion channels.

Future Research Directions and Emerging Opportunities for Sigmodal

Development of Sigmodal as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, in a selective and controlled manner. nih.gov The development of this compound as a chemical probe presents a compelling area for future research, primarily due to its well-defined interaction with the gamma-aminobutyric acid type A (GABA-A) receptor. nih.govpsychonautwiki.orgpatsnap.com

Future research could focus on modifying the this compound structure to create derivatives that serve as more specific and potent probes for studying GABA-A receptor subtypes and their roles in various neurological processes. These efforts could involve the synthesis of analogs with photo-activatable or fluorescent tags, enabling precise spatial and temporal control over receptor modulation and visualization of its distribution and dynamics within neuronal circuits.

The potential applications of this compound-based chemical probes are extensive. They could be instrumental in dissecting the molecular mechanisms underlying sedation, anesthesia, and the regulation of neuronal excitability. Furthermore, such probes could aid in the identification and validation of new therapeutic targets within the GABAergic system.

| Potential Modification | Research Objective | Potential Application |

| Introduction of a fluorophore | To visualize GABA-A receptor localization and trafficking | High-resolution imaging of neuronal networks |

| Incorporation of a photo-caged group | To enable light-activated control of receptor activity | Spatiotemporal studies of synaptic transmission |

| Attachment of a biotin (B1667282) tag | To facilitate pull-down assays for identifying interacting proteins | Proteomic analysis of the GABA-A receptor complex |

Integration of this compound Research with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational and mathematical modeling. embl.deresearchgate.net Integrating this compound research with systems biology approaches offers a powerful strategy to elucidate the broader physiological effects of this compound beyond its primary target.

By employing techniques such as transcriptomics, proteomics, and metabolomics, researchers can generate large-scale datasets detailing the cellular and systemic responses to this compound exposure. These datasets can then be used to construct network models that map the intricate pathways influenced by this compound's activity. This approach could reveal previously unknown off-target effects, compensatory mechanisms, and downstream signaling cascades.

A systems-level understanding of this compound's action could have significant implications for personalized medicine, allowing for the prediction of individual responses based on their unique genetic and metabolic profiles. It could also aid in identifying biomarkers for efficacy and potential adverse effects.

| Omics Technology | Type of Data Generated | Potential Insights from Integration with this compound Research |

| Transcriptomics | Changes in gene expression | Identification of gene networks regulated by GABA-A receptor modulation |

| Proteomics | Alterations in protein abundance and post-translational modifications | Elucidation of signaling pathways affected by this compound |

| Metabolomics | Fluctuations in metabolite levels | Understanding the metabolic consequences of this compound exposure |

Advancements in Computational Modeling for Predicting this compound's Biological Fate

Computational modeling has become an indispensable tool in pharmacology for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as their potential toxicity. researchgate.netfiveable.me Future advancements in this area can be applied to better understand and predict the biological fate of this compound.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of novel this compound derivatives, guiding the synthesis of compounds with improved properties. fiveable.me Physiologically Based Pharmacokinetic (PBPK) modeling can simulate the distribution and metabolism of this compound in different patient populations, helping to optimize dosing regimens and anticipate potential drug-drug interactions. inotiv.com

Furthermore, molecular docking and dynamics simulations can provide detailed insights into the binding of this compound to the GABA-A receptor at the atomic level, facilitating the rational design of next-generation modulators with enhanced specificity and fewer side effects. mdpi.com

| Modeling Approach | Key Parameters | Predicted Outcome for this compound |

| QSAR | Molecular descriptors (e.g., logP, polar surface area) | Potency and selectivity of new analogs |

| PBPK | Physiological parameters (e.g., organ blood flow, enzyme expression) | Time-course of drug concentration in different tissues |

| Molecular Docking | 3D structure of the GABA-A receptor and this compound | Binding affinity and orientation at the active site |

Potential Applications of this compound in Novel Biochemical Technologies and Assays

The specific interaction of this compound with the GABA-A receptor can be leveraged in the development of novel biochemical technologies and assays for drug screening and diagnostics. High-throughput screening (HTS) assays could be designed using this compound as a reference compound to identify new molecules that modulate GABA-A receptor activity.

Furthermore, this compound could be immobilized on a solid support to create affinity chromatography columns for the purification of GABA-A receptors and their associated proteins. This would be invaluable for structural and functional studies of this important ion channel.

In the realm of diagnostics, the development of sensitive and specific assays for the detection of this compound and its metabolites in biological fluids is crucial for therapeutic drug monitoring and forensic toxicology. mdpi.comresearchgate.net Future research could focus on the development of novel biosensors or immunoassays that offer rapid and point-of-care detection capabilities.

| Technology/Assay | Principle | Application in this compound Research |

| High-Throughput Screening | Competitive binding or functional assays | Discovery of new GABA-A receptor modulators |

| Affinity Chromatography | Immobilized this compound as a ligand | Purification of GABA-A receptors and interacting proteins |

| Biosensors | Specific recognition of this compound or its metabolites | Real-time monitoring of drug levels in biological samples |

Q & A

Q. How does the Sigmodal function influence neural network architecture design in machine learning experiments?

The this compound function, as an activation function in neural networks, introduces non-linearity to model complex patterns. Methodologically, its use requires careful parameterization, such as setting hidden layer nodes (e.g., 10/25/12 in BP algorithms) and tuning thresholds (e.g., discrimination rate c = 0.05) to avoid vanishing gradients . Researchers must validate its performance against alternatives (e.g., ReLU) by comparing accuracy metrics and root mean squared error (RMSE) in controlled trials .

Q. What methodological considerations are essential when selecting this compound as an activation function?

Key considerations include:

- Parameter initialization : Set thresholds (e.g., R1 = 0.85, R2 = 0.6) to balance convergence speed and stability.

- Data compatibility : Assess input distribution (e.g., normalized vs. raw data) to ensure this compound’s output range (0–1) aligns with prediction goals.

- Validation protocols : Use cross-validation and metrics like SVM-based accuracy to evaluate model robustness .

Advanced Research Questions

Q. How can researchers address contradictions in data attributed to this compound fluctuations during 3D modeling?

this compound fluctuations—unexpected distortions in data visualizations—require systematic analysis:

- Diagnostic steps : Replicate results across algorithms (e.g., GANs-HDI vs. Peak Clustering) to isolate source errors .

- Data correction : Apply k-NN imputation or matrix completion to repair incomplete samples before re-evaluating this compound-driven models .

- Uncertainty quantification : Calculate RMSE and confidence intervals to distinguish noise from systemic flaws .

Q. What strategies optimize this compound-based algorithms for heterogeneous data integration?

- Hybrid architectures : Combine this compound with adversarial networks (e.g., GANs-HDI) to enhance feature extraction from disparate datasets .

- Threshold tuning : Adjust reduction pace (α = 0.0015) and new-generation proportions (N/N = 0.5) to balance exploration and exploitation in iterative models .

- Benchmarking : Compare restoration accuracy against control methods (e.g., Deep Learning with ReLU) using UCI datasets .

Q. How to formulate research questions when investigating this compound’s impact on data reliability?

- Scope refinement : Narrow broad inquiries (e.g., “Does this compound improve reliability?”) to testable hypotheses (e.g., “Does this compound reduce RMSE in imbalanced datasets?”) .

- Sub-question design : Example: “How does this compound’s threshold (R1) affect outlier detection in high-dimensional data?” .

Methodological and Analytical Frameworks

Q. What statistical approaches validate this compound-driven models in scenarios with conflicting datasets?

- Contradiction resolution : Apply sensitivity analysis to identify variables most affected by this compound parameters .

- Meta-analysis : Aggregate results from multiple trials (e.g., 10 independent runs) to assess consistency and generalizability .

- Error decomposition : Separate measurement errors (e.g., instrument bias) from model limitations using ANOVA .

Q. How to design experiments comparing this compound with other activation functions?

- Controlled variables : Fix hidden layers, epochs, and datasets while varying activation functions .

- Performance metrics : Track accuracy, training time, and gradient stability across iterations .

- Ethical rigor : Address data privacy and reproducibility by documenting parameter settings and raw data sources .

Data Presentation and Reporting

Q. What are best practices for presenting this compound-related results in scientific writing?

- Structured reporting : Align tables/figures with research questions (e.g., “Table 1: this compound vs. ReLU accuracy comparison”) .

- Visual clarity : Use descriptive titles and annotations in graphs (e.g., “Fig. 13: this compound fluctuations in 3D modeling”) .

- Transparency : Disclose limitations (e.g., threshold sensitivity) and provide raw data appendices for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.